Anthracene, 9-[2-(4-methylphenyl)ethenyl]-
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Overview
Description
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a 4-methylphenyl group attached to the 9-position of anthracene via an ethenyl linkage. It is known for its unique photophysical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 9-[2-(4-methylphenyl)ethenyl]- typically involves the Wittig reaction. . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as potassium tert-butoxide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of anthraquinone derivatives.
Reduction: This reaction can convert the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: 9-[2-(4-methylphenyl)ethyl]anthracene.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Employed in the study of biological membranes and as a marker in fluorescence microscopy.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of Anthracene, 9-[2-(4-methylphenyl)ethenyl]- involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various applications, including imaging and sensing. The molecular targets and pathways involved are primarily related to its photophysical properties and interactions with other molecules in its environment .
Comparison with Similar Compounds
Similar Compounds
- 9-Vinylanthracene
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
Anthracene, 9-[2-(4-methylphenyl)ethenyl]- is unique due to the presence of the 4-methylphenyl group, which imparts distinct photophysical properties compared to other anthracene derivatives. This uniqueness makes it particularly valuable in applications requiring specific fluorescence characteristics .
Properties
CAS No. |
60949-17-9 |
---|---|
Molecular Formula |
C23H18 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
9-[2-(4-methylphenyl)ethenyl]anthracene |
InChI |
InChI=1S/C23H18/c1-17-10-12-18(13-11-17)14-15-23-21-8-4-2-6-19(21)16-20-7-3-5-9-22(20)23/h2-16H,1H3 |
InChI Key |
MOZNELUVCNFAPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origin of Product |
United States |
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